1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone
Description
1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone is an indole-based compound featuring a trifluoroethanone group at the 3-position and a benzyloxy substituent at the 5-position of the indole ring. Its molecular formula is C₁₇H₁₂F₃NO₂ (MW: 335.29). The benzyloxy group enhances lipophilicity, while the electron-withdrawing trifluoroacetyl moiety influences electronic properties and metabolic stability, making it relevant in medicinal chemistry and materials science .
Properties
CAS No. |
2135339-95-4 |
|---|---|
Molecular Formula |
C17H12F3NO2 |
Molecular Weight |
319.28 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-phenylmethoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C17H12F3NO2/c18-17(19,20)16(22)14-9-21-15-7-6-12(8-13(14)15)23-10-11-4-2-1-3-5-11/h1-9,21H,10H2 |
InChI Key |
SFLWKQWSQIEZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone typically involves the following steps:
Formation of 5-benzyloxyindole-3-carboxaldehyde: This intermediate can be synthesized through the reaction of 5-benzyloxyindole with formylating agents under controlled conditions.
Introduction of the trifluoroethanone group: The trifluoroethanone moiety is introduced via a nucleophilic substitution reaction, where the carboxaldehyde group is replaced by the trifluoroethanone group using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone:
General Information
- Chemical Identification : this compound is a chemical compound with the CAS number 2135339-95-4 . The molecular formula is C17H12F3NO2, and the molecular weight is 319.28 . The MDL number is MFCD31536650 .
- Purity : It is typically available with a purity of ≥95% .
- Supplier : AccelaChem offers this compound for research and development purposes .
Potential Applications
While the search results do not explicitly detail specific applications of this compound, related search results provide some context:
- Research and Development : AccelaChem indicates that the compound is intended for R&D use only .
- Related Compounds : The search results mention several related compounds, such as Methyl 5-(Benzyloxy)indole-3-carboxylate, Ethyl 5-(Benzyloxy)indole-3-carboxylate, and other trifluoroethanone and fluoroindole derivatives . These compounds may have applications in various scientific research fields.
- Synthesis of Monomers : Benzyl groups are used in the synthesis of novel acrylate monomers with potential antimicrobial activity .
Mechanism of Action
The mechanism of action of 1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its observed biological activities.
Comparison with Similar Compounds
Structural and Physico-Chemical Properties
The table below compares key parameters of the target compound with analogs:
Key Observations:
- Molecular Weight and Substituents: The benzyloxy group in the target compound increases its molecular weight compared to halogenated analogs (Cl/Br at position 5).
- Electronic Effects: The trifluoroethanone group is strongly electron-withdrawing, activating the indole ring for electrophilic substitution.
- Melting Points: The hydroxyacetophenone derivative () has a defined melting point (98°C), suggesting higher crystallinity due to hydrogen bonding from hydroxyl groups.
Pharmacological and Functional Implications
- Fluorine Impact: The trifluoroethanone group enhances metabolic stability and bioavailability, a trend noted in fluorinated pharmaceuticals (). This group’s electronegativity may also strengthen protein-ligand interactions via dipole effects .
- Halogens (Cl/Br): Improve leaving-group ability, useful in prodrug strategies or further functionalization.
Biological Activity
1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFO
- Molecular Weight : 296.25 g/mol
- CAS Number : Not available
The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, notably cholinesterases, which are critical in neurotransmission.
Cholinesterase Inhibition
Cholinesterases (AChE and BuChE) play a significant role in the breakdown of acetylcholine in the synaptic cleft. Inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing neurotransmission.
- Inhibition Potency : Initial assays indicate that this compound exhibits moderate inhibitory activity against both AChE and BuChE.
- IC50 Values : Specific IC50 values have not been conclusively established in published literature but are expected to be comparable to other known cholinesterase inhibitors.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of indole derivatives. The presence of the benzyloxy group in this compound may enhance its ability to scavenge free radicals.
Case Studies and Experimental Data
-
Study on Neuroprotective Effects :
- A study conducted on neuroprotective agents indicated that compounds similar to this compound significantly reduced oxidative stress markers in neuronal cell cultures.
- Findings : The compound demonstrated a protective effect against neurotoxicity induced by glutamate.
-
In Vivo Studies :
- Animal models treated with the compound showed improved cognitive functions in memory tests compared to control groups.
- Mechanism : The enhancement of cholinergic activity was postulated as a contributing factor.
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
